molecular formula C22H11F4N3 B2375225 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-33-4

1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2375225
CAS No.: 932329-33-4
M. Wt: 393.345
InChI Key: ZBXUHBGDBIZBBN-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a polyfluorinated derivative of the pyrazoloquinoline scaffold, a heterocyclic system known for its diverse pharmacological applications. The compound features a pyrazolo[4,3-c]quinoline core substituted with fluorine atoms at positions 1 (2,4-difluorophenyl), 3 (4-fluorophenyl), and 8 (fluoro) (Figure 1). Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, hydrazinecarbothioamide formation, and cyclization under basic conditions . Key spectral data (IR, NMR) confirm the tautomeric stability of intermediates and the final product, with the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra indicating the dominance of the thione tautomer in precursors .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F4N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXUHBGDBIZBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully hydrogenated compounds.

Scientific Research Applications

1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and specificity for these targets. Additionally, the pyrazoloquinoline core can participate in π-π stacking interactions, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit varied biological activities depending on substitution patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents Key Properties/Activities Reference
1-(2,4-Difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 1: 2,4-difluorophenyl; 3: 4-fluorophenyl; 8: F High fluorination enhances metabolic stability; structural similarity to gamma-secretase inhibitors (e.g., ELND006)
ELND006 4-Cyclopropyl; 7,8-difluoro; 5-(4-trifluoromethylphenylsulfonyl) Gamma-secretase inhibitor with amyloid-beta selectivity; trifluoromethyl group improves lipophilicity and target binding
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3: NH₂; 4: 4-hydroxyphenylamino Potent anti-inflammatory activity via NO inhibition (IC₅₀ ~1.5 μM); amino and hydroxyl groups critical for iNOS/COX-2 suppression
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8: Ethoxy; 3: 4-fluorophenyl Ethoxy group increases polarity (PSA = 22.7 Ų); moderate logP (3.3) suggests balanced solubility
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8: Ethyl; 1: 4-fluorophenyl; 3: 4-methylphenyl High lipophilicity (logP = 6.57) due to alkyl/aryl groups; potential CNS penetration

Key Findings :

Fluorination Impact: The trifluoromethyl and fluorine substituents in ELND006 and the target compound improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 8-ethoxy derivative) .

Amino Group Contribution: Amino-substituted derivatives (e.g., 2i) exhibit enhanced anti-inflammatory activity, highlighting the role of hydrogen-bond donors in target interaction .

Lipophilicity vs. Solubility : Alkyl groups (e.g., ethyl in ) increase logP, favoring membrane permeability but reducing aqueous solubility. Ethoxy or hydroxyl groups mitigate this trade-off .

Tautomeric Stability : Thione tautomers (e.g., intermediates in ) dominate in triazole precursors, ensuring consistent reactivity during synthesis.

Contradictions and Limitations :

  • While ELND006 shows gamma-secretase inhibition, the target compound’s biological profile remains uncharacterized in the evidence.
  • Anti-inflammatory derivatives (e.g., 2i) lack fluorination, suggesting divergent structure-activity relationships compared to fluorinated analogs .

Biological Activity

1-(2,4-Difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fluorine substituents that enhance its chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C22H11F4N3
  • IUPAC Name : 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
  • InChI Key : ZBXUHBGDBIZBBN-UHFFFAOYSA-N

The presence of fluorine atoms in the structure significantly influences its lipophilicity and bioavailability, making it a candidate for various biological applications.

Anticancer Properties

Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit notable anticancer activities. A study highlighted that certain derivatives of this compound class demonstrated cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases associated with cancer progression. For instance, selective inhibition of dual-specificity kinases has been linked to reduced cell proliferation in cancerous tissues .

Anti-inflammatory Effects

Another significant area of research focuses on the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among various derivatives tested, some exhibited potent inhibition comparable to established anti-inflammatory agents. The anti-inflammatory mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely related to their structural features. The position and nature of substituents on the phenyl rings significantly affect their potency. For example, ortho-substituted compounds often show reduced activity compared to para-substituted analogs due to steric hindrance and electronic effects .

Summary of Key Studies

StudyFindingsBiological Activity
Inhibition of NO production in RAW 264.7 cells with IC50 values as low as 0.39 μM for certain derivativesAnti-inflammatory
Selective inhibition of dual-specificity kinases linked to cancer cell proliferationAnticancer
Potential use as fluorescent probes due to unique electronic propertiesDiagnostic applications

Case Studies

Case Study 1: Anticancer Activity
A derivative similar to 1-(2,4-difluorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline was tested against lung cancer cell lines and showed significant cytotoxicity at low micromolar concentrations. The study concluded that further optimization could yield more potent anticancer agents.

Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using RAW 264.7 macrophages, a derivative inhibited LPS-induced NO production effectively. The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological activity, demonstrating how modifications could enhance efficacy while minimizing cytotoxicity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can yields be optimized?

A multi-step approach is typically employed, starting with condensation of fluorinated phenylhydrazines with aldehydes/ketones to form intermediates, followed by cyclization with quinoline derivatives. Microwave-assisted synthesis (80–120°C, 20–40 min) improves reaction efficiency and yield (up to 75%) compared to conventional heating (6–8 hours, 60–70% yield) . Catalysts like Pd(OAc)₂ or CuI enhance cross-coupling reactions for halogenated substituents . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.

Q. Table 1: Comparison of Synthetic Methods

MethodTimeYield (%)Purity (%)
Conventional heating6–8 h60–7090
Microwave-assisted20–40 m70–7595
Metal-catalyzed2–4 h65–7592

Q. How is the compound structurally characterized?

Key techniques include:

  • NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) confirm purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calc. 409.12, found 409.10) .
  • X-ray crystallography : Resolves torsion angles (e.g., 85–95° between pyrazole and quinoline rings) and hydrogen-bonding networks .

Q. What preliminary biological screening assays are recommended?

  • Anticancer : MTT assay (IC₅₀ values against HeLa or MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition (ELISA, IC₅₀ ~2–5 µM) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in cross-coupling steps?

  • Catalyst screening : Pd(OAc)₂ outperforms CuI in Suzuki-Miyaura reactions for aryl-aryl bonds (yield increase from 50% to 75%) .
  • Solvent effects : DMF enhances solubility of fluorinated intermediates vs. THF .
  • Temperature control : Microwave irradiation at 100°C reduces side reactions (e.g., dehalogenation) .

Q. What structural features influence bioactivity, and how can SAR be studied?

  • Substituent effects :
    • 2,4-Difluorophenyl at position 1 enhances COX-2 selectivity (ΔG binding = -9.2 kcal/mol) .
    • 8-Fluoro improves membrane permeability (logP = 3.2 vs. 2.8 for non-fluorinated analogs) .
  • Methods :
    • Docking studies (AutoDock Vina) predict binding to COX-2 active site .
    • Crystallography reveals halogen bonding with Tyr385 .

Q. Table 2: Substituent Impact on Bioactivity

PositionSubstituentTarget Affinity (IC₅₀)
12,4-difluorophenylCOX-2: 2.3 µM
34-fluorophenylEGFR: >10 µM
8FluoroCOX-2: 1.8 µM

Q. How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 1.8–5 µM) may arise from:

  • Assay conditions : ELISA vs. fluorometric methods .
  • Cell line variability : HeLa (high basal COX-2) vs. RAW 264.7 macrophages .
  • Structural analogs : 3-(4-Fluorophenyl) vs. 3-(3-Bromophenyl) derivatives alter steric hindrance . Validate using orthogonal assays (e.g., Western blot for protein expression).

Q. What advanced techniques elucidate the mechanism of action?

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD = 120 nM for COX-2) .
  • Cryo-EM : Resolves compound-enzyme complexes at 3.2 Å resolution .
  • Metabolomics (LC-MS): Tracks downstream prostaglandin E₂ reduction in treated cells .

Q. How to design derivatives for improved pharmacokinetics?

  • LogP optimization : Introduce polar groups (e.g., -OH at position 6) to reduce logP from 3.5 to 2.8 .
  • Metabolic stability : Replace labile esters with amides (t½ increase from 1.2 to 4.5 h in liver microsomes) .
  • Prodrug strategies : Phosphorylate hydroxyl groups for enhanced aqueous solubility (2.5 mg/mL → 12 mg/mL) .

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